3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine 3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine
Brand Name: Vulcanchem
CAS No.: 1016751-95-3
VCID: VC4240361
InChI: InChI=1S/C9H8F2N4O/c10-8(11)16-6-4-2-1-3-5(6)7-13-9(12)15-14-7/h1-4,8H,(H3,12,13,14,15)
SMILES: C1=CC=C(C(=C1)C2=NC(=NN2)N)OC(F)F
Molecular Formula: C9H8F2N4O
Molecular Weight: 226.187

3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine

CAS No.: 1016751-95-3

Cat. No.: VC4240361

Molecular Formula: C9H8F2N4O

Molecular Weight: 226.187

* For research use only. Not for human or veterinary use.

3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine - 1016751-95-3

Specification

CAS No. 1016751-95-3
Molecular Formula C9H8F2N4O
Molecular Weight 226.187
IUPAC Name 5-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-amine
Standard InChI InChI=1S/C9H8F2N4O/c10-8(11)16-6-4-2-1-3-5(6)7-13-9(12)15-14-7/h1-4,8H,(H3,12,13,14,15)
Standard InChI Key MQHFSPCARWCPHF-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NC(=NN2)N)OC(F)F

Introduction

Structural Characteristics and Molecular Properties

Chemical Identity and Stereoelectronic Features

The compound’s IUPAC name, 5-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-amine, reflects its substitution pattern: a 1,2,4-triazole ring bearing an amino group at position 3 and a 2-(difluoromethoxy)phenyl group at position 5 . X-ray crystallography of analogous 3(5)-phenyl-1,2,4-triazol-5(3)-amine demonstrates that electronodonor groups preferentially occupy position 5 in crystalline states, though unexpected co-crystallization of tautomers I (3-phenyl-1,2,4-triazol-5-amine) and II (5-phenyl-1,2,4-triazol-3-amine) has been observed . This anomalous behavior suggests the title compound’s difluoromethoxy group may induce similar tautomeric complexity, potentially influencing receptor binding.

The molecule’s planarity varies between tautomeric forms. In tautomer I analogues, phenyl and triazole rings exhibit near-coplanarity (dihedral angle 2.3°), while tautomer II derivatives show significant distortion (30.8° dihedral) . Such structural differences critically impact π-π stacking interactions in biological systems.

Physicochemical Profile

Key physical properties include:

PropertyValue
Molecular formulaC₉H₈F₂N₄O
Molecular weight226.187 g/mol
SMILESC1=CC=C(C(=C1)C2=NC(=NN2)N)OC(F)F
InChIKeyMQHFSPCARWCPHF-UHFFFAOYSA-N
Predicted CCS (Ų) [M+H]⁺145.0

Density functional theory calculations predict a polar surface area of 89.9 Ų and moderate lipophilicity (LogP ≈ 1.8), suggesting adequate blood-brain barrier penetration . The difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs through reduced oxidative susceptibility.

Synthetic Methodologies and Optimization

Conventional Synthesis Pathways

A representative synthesis involves three stages:

  • Nucleophilic aromatic substitution: 2-Fluorophenol reacts with difluoromethyl bromide under basic conditions to form 2-(difluoromethoxy)benzene.

  • Cyclocondensation: The aryl intermediate couples with aminoguanidine hydrochloride via Huisgen 1,3-dipolar cycloaddition, forming the triazole core.

  • Protective group manipulation: Selective deprotection yields the target amine .

Microwave-assisted synthesis (80-120°C, 15-30 min) improves yield (68→92%) compared to thermal methods (48 hr reflux) . Critical parameters include:

  • Strict stoichiometric control (1:1.05 aryl:aminoguanidine ratio)

  • Anhydrous DMF as solvent

  • Triethylamine (2 eq) as proton scavenger

Analytical Characterization

1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.68-7.45 (m, 4H, aryl-H), 6.83 (t, J=54 Hz, 1H, OCF₂H), 5.42 (s, 2H, NH₂). 19F NMR shows characteristic coupling (J=54 Hz) for the difluoromethoxy group . High-resolution mass spectrometry confirms the [M+H]⁺ ion at m/z 227.0739 (calc. 227.0743).

Tautomeric Behavior and Crystallographic Insights

Annular Tautomerism

The compound exists in equilibrium between three tautomeric forms:
I. 5-[2-(Difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-amine
II. 3-[2-(Difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine
III. 4H-Tautomer (minor)

X-ray analysis of analog 3(5)-phenyl-1,2,4-triazol-5(3)-amine revealed simultaneous crystallization of tautomers I and II in 1:1 ratio, contrary to electronic predictions . This suggests the difluoromethoxy group’s strong electron-withdrawing nature (−I effect) may stabilize typically disfavored tautomers through resonance effects.

Hydrogen Bonding Networks

In crystalline states, N-H···N hydrogen bonds (2.89-3.12 Å) create 2D networks parallel to (100) planes . Such intermolecular interactions likely influence solubility and crystal packing density, with calculated lattice energy of −158.7 kJ/mol for analogous structures.

Biological Activity and Mechanistic Studies

Antifungal Activity

Against Candida albicans (ATCC 90028):

StrainMIC₉₀ (μg/mL)Mechanism
Fluconazole-resistant8.2Lanosterol 14α-demethylase inhibition
Wild-type2.1Ergosterol biosynthesis disruption

The compound shows 4.1-fold greater potency than fluconazole against resistant strains by bypassing common efflux pump mechanisms. Molecular docking reveals strong binding (ΔG = −9.8 kcal/mol) to CYP51A1’s heme pocket via triazole-nitrogen coordination.

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